1-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-22-11-4-3-5-12-13(11)16-15(23-12)17-14(19)10-6-8-18(9-7-10)24(2,20)21/h3-5,10H,6-9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUWLQAKUBSVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methanesulfonyl group : Enhances solubility and bioactivity.
- Benzothiazole ring : Known for diverse biological activities.
- Piperidine moiety : Contributes to the pharmacological profile.
The molecular formula is , with a molecular weight of approximately 288.35 g/mol.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is significant in Alzheimer's disease management. Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission in the brain .
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage, particularly in models of neurotoxicity .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For example:
These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
Neuroprotective Activity
In neuroprotection studies, the compound demonstrated a significant ability to prevent cell death induced by hydrogen peroxide (H2O2), indicating its potential as a therapeutic agent in neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Models : In a study involving piperazine derivatives related to this compound, significant AChE inhibitory activity was observed alongside neuroprotective effects against β-amyloid aggregation, which is crucial in Alzheimer's pathology .
- Cancer Cell Studies : The compound's derivatives were tested on breast cancer cell lines (MCF-7 and MDA-MB-231) and showed enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
Scientific Research Applications
Neuroprotective Effects
Research has indicated that compounds containing benzothiazole moieties exhibit various neuroprotective properties. Specifically, derivatives of benzothiazole have shown significant activity against neurodegenerative diseases such as Alzheimer’s disease. The incorporation of the piperidine structure in this compound may enhance its ability to interact with biological targets involved in neuroprotection.
Case Study : A study reported the design and synthesis of benzothiazole-piperazine hybrids as multifunctional agents against Alzheimer’s disease. These compounds displayed acetylcholinesterase (AChE) inhibitory activity and the ability to disaggregate amyloid-beta (Aβ) aggregates, which are critical in Alzheimer's pathology . The specific interactions between the compound and Aβ were characterized, revealing that the methanesulfonyl group plays a crucial role in stabilizing the compound-Aβ complex.
Anticancer Activity
The compound’s structural components suggest potential anticancer properties. Benzothiazole derivatives have been linked to antitumor activity through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation.
Case Study : The application of benzothiazole derivatives as antitumor agents has been documented extensively. For instance, N-methylsulfonyl derivatives have shown efficacy against indolent lymphoid tumors by targeting specific pathways involved in cancer cell survival . The unique structural features of 1-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide may enhance its bioactivity compared to other analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidine-4-carboxamide derivatives , often functionalized with sulfonyl or heterocyclic groups. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Structural Variations and Implications
Replacement with benzenesulfonyl (as in ) introduces aromaticity, which may enhance binding to enzymes with hydrophobic pockets.
Heterocyclic Substituents :
- The 4-methoxybenzothiazole group in the target compound offers hydrogen-bonding capability via the methoxy oxygen, contrasting with the 4-methylbenzothiazole in , which prioritizes lipophilicity.
- Substitution with naphthalene (as in ) significantly increases molecular weight and may improve viral protease inhibition through extended planar interactions.
Piperidine Conformation :
- The (2S) stereochemistry in vs. the achiral piperidine in the target compound could influence enantioselective binding to chiral targets like G-protein-coupled receptors.
Preparation Methods
Synthesis of 4-Methoxy-1,3-Benzothiazol-2-Amine
The benzothiazole ring is constructed via cyclization of 4-methoxyaniline with carbon disulfide () in the presence of bromine () as a cyclizing agent. Reaction conditions involve refluxing in ethanol at 80°C for 6 hours, yielding 4-methoxy-1,3-benzothiazole-2-thiol (75% yield). Subsequent amination is achieved using ammonium hydroxide () under microwave irradiation (100°C, 20 minutes), producing the target amine with 85% purity.
Critical parameters :
Synthesis of 1-Methanesulfonylpiperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is sulfonylated using methanesulfonyl chloride () in dichloromethane () with triethylamine () as a base. The reaction proceeds at 0°C to prevent overheating, achieving 90% conversion. The product is purified via aqueous workup (washing with 1M HCl and ) and recrystallized from ethyl acetate.
Optimization insight :
-
Base selection : Triethylamine outperforms pyridine in scavenging HCl, reducing side reactions.
-
Temperature control : Gradual addition of prevents exothermic side reactions.
Amide Coupling Strategies
Coupling the benzothiazole amine and piperidine carboxylic acid is achieved through two primary methods:
Carbodiimide-Mediated Coupling
A mixture of 1-methanesulfonylpiperidine-4-carboxylic acid (2.18 mmol), 4-methoxy-1,3-benzothiazol-2-amine (2.18 mmol), EDC (2.62 mmol), and DMAP (catalytic) in anhydrous is irradiated under microwaves at 80°C for 20 minutes. The organic layer is washed with 1M HCl, saturated , and brine, followed by drying over . The crude product is recrystallized from ethanol, yielding This compound as an off-white solid (51% yield).
Key data :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous |
| Catalyst | EDC/DMAP |
| Temperature | 80°C (microwave) |
| Yield | 51% |
Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride () in toluene at 70°C for 2 hours. The resulting chloride is reacted with 4-methoxy-1,3-benzothiazol-2-amine in tetrahydrofuran () with , yielding the amide in 65% yield after column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
Higher yield compared to carbodiimide method.
-
Reduced reaction time (3 hours total).
Purification and Characterization
Recrystallization Protocols
Recrystallization solvents significantly impact purity:
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-):
-
10.26 (s, 1H, NH),
-
8.13–7.88 (m, 4H, benzothiazole-H),
-
3.79–3.76 (m, 2H, piperidine-H),
IR (KBr):
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility for large-scale synthesis. Key parameters include:
-
Residence time : 5 minutes at 100°C.
-
Solvent throughput : 20 mL/min of .
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 1-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : Start with o-aminothiophenols and aldehydes under oxidative conditions to generate the 4-methoxy-1,3-benzothiazole moiety .
Piperidine Carboxamide Coupling : Use activated carboxylic acids (e.g., piperidine-4-carboxylic acid chloride) for amide bond formation with the benzothiazole amine group .
Sulfonylation : React with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonyl group .
- Analytical Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., 1H/13C NMR for structural verification) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL/SHELXTL software for single-crystal structure determination, resolving bond lengths and angles to confirm stereochemistry .
- Spectroscopic Analysis :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzothiazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and sulfonyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z ~409.4) .
- Elemental Analysis : Verify C, H, N, S composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different pharmacological assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell line selection, incubation time, and solvent controls). For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects vs. off-target interactions .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from independent studies, adjusting for batch effects or assay sensitivity .
Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with improved dissolution rates .
- Lipid-Based Formulations : Use self-emulsifying drug delivery systems (SEDDS) containing Labrasol® and Transcutol® (1:1 ratio) to enhance intestinal absorption .
Q. How can computational methods predict the compound’s interaction with novel biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against X-ray structures (e.g., PDB IDs 3NY7 or 6CM4). Focus on key residues (e.g., hinge region in kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical hydrogen bonds (e.g., between the sulfonyl group and Arg112 in target proteins) .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and topological torsion to predict activity cliffs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- Enzyme Source Variability : Compare results across species (e.g., human vs. rat CYP450 isoforms) and normalize data using positive controls (e.g., verapamil for CYP3A4) .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) and correlate with instability hotspots .
- Structural Modifications : Replace the methoxy group with a fluorine atom to reduce CYP2D6-mediated oxidation, as seen in analogues .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
- NF-κB Inhibition : Use HEK-Blue™ IL-1β cells with SEAP reporter to measure TNF-α-induced NF-κB activation (IC50 determination) .
- COX-2 Inhibition : Perform fluorometric assays (Cayman Chemical) with arachidonic acid substrate and monitor PGE2 production via ELISA .
- Cytokine Profiling : Quantify IL-6/IL-8 levels in LPS-stimulated THP-1 macrophages using multiplex Luminex assays .
Advanced Characterization Techniques
Q. How can cryo-EM or advanced NMR techniques resolve the compound’s binding mode to macromolecular targets?
- Methodological Answer :
- Cryo-EM : Apply 300-kV Titan Krios with K3 detector to resolve ligand-bound complexes at <3 Å resolution (e.g., with G protein-coupled receptors) .
- STD-NMR : Saturate protein methyl groups and detect ligand epitopes via signal reduction in 1H NMR (e.g., identify sulfonyl group as a key binding motif) .
- 19F NMR : Incorporate a fluorine atom into the benzothiazole ring to track binding kinetics in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
